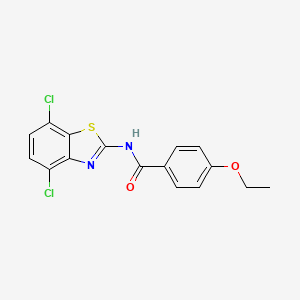

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide

Description

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a benzothiazole-derived compound featuring a dichloro-substituted benzothiazole core linked to a 4-ethoxybenzamide moiety. The benzothiazole scaffold is known for its pharmacological and agrochemical relevance, with substituents like chlorine and ethoxy influencing electronic properties, solubility, and bioactivity . The 4,7-dichloro substitution on the benzothiazole ring enhances electrophilicity and may improve binding to biological targets, while the 4-ethoxy group on the benzamide moiety likely modulates lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2S/c1-2-22-10-5-3-9(4-6-10)15(21)20-16-19-13-11(17)7-8-12(18)14(13)23-16/h3-8H,2H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYISEWMFNLOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223051 | |

| Record name | N-(4,7-Dichloro-2-benzothiazolyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912770-95-7 | |

| Record name | N-(4,7-Dichloro-2-benzothiazolyl)-4-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912770-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,7-Dichloro-2-benzothiazolyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable chlorinating agent, such as phosphorus oxychloride, under reflux conditions.

Chlorination: The benzothiazole ring is then chlorinated at the 4 and 7 positions using chlorine gas or a chlorinating reagent like thionyl chloride.

Coupling with 4-ethoxybenzamide: The chlorinated benzothiazole is coupled with 4-ethoxybenzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide: undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzothiazole ring and the ethoxybenzamide group.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

Substitution Reactions: Products include substituted benzothiazoles with various functional groups.

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the benzothiazole ring or the ethoxybenzamide group.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide: has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole and Benzamide Moieties

The following table summarizes key structural analogs and their substituent-driven properties:

Key Observations :

- Chlorine vs. In contrast, dimethoxy substituents () reduce electrophilicity, which may decrease bioactivity but improve solubility .

- Ethoxy vs. Methyl : The 4-ethoxy group in the target compound provides moderate lipophilicity (logP ~3–4, inferred), balancing solubility and membrane permeability. The 4-methyl analog () likely exhibits higher logP, favoring hydrophobic interactions but risking poor aqueous solubility .

Biological Activity

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is derived from benzothiazole and features a dichloro substitution pattern. Its molecular formula is with a molecular weight of approximately 307.22 g/mol. The compound's structure can be represented as follows:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit potent antitumor activity. Studies have shown that such compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways. For instance, a study on benzothiazole derivatives revealed that they could inhibit the growth of various cancer cell lines by inducing G1 phase arrest and apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Inhibition of Protein Synthesis

In vivo studies have demonstrated that this compound can inhibit protein synthesis in certain cellular contexts. This inhibition is thought to be mediated through interference with ribosomal function or RNA processing, leading to reduced cellular proliferation .

The precise mechanism of action for this compound involves multiple pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis.

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death has been observed.

- Protein Synthesis Inhibition : Disruption of ribosomal function contributes to decreased protein synthesis.

Research Findings and Case Studies

A number of studies have highlighted the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-ethoxybenzamide, and how can yield be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 4,7-dichloro-1,3-benzothiazol-2-amine with 4-ethoxybenzoyl chloride in a polar aprotic solvent (e.g., pyridine) under inert conditions. Key steps include stoichiometric control (1:1 molar ratio), reflux duration (4–6 hours), and purification via column chromatography or recrystallization from methanol . Yield optimization may require adjusting reaction temperature (40–60°C) and using catalysts like glacial acetic acid to stabilize intermediates .

Q. How is the crystal structure of this compound determined, and which software is most reliable for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a Bruker SMART CCD diffractometer, and refinement is conducted via SHELX programs (e.g., SHELXL). Hydrogen atoms are placed geometrically and refined using a riding model, with thermal parameters constrained to parent atoms. The SHELX suite is preferred for its robustness in handling twinned data and high-resolution structures .

Q. What spectroscopic techniques are critical for characterizing this benzothiazole derivative?

Essential techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and amide bond formation.

- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide group.

- Mass Spectrometry : HRMS (High-Resolution MS) for molecular ion confirmation. Cross-validation with elemental analysis ensures purity (>95%) .

Advanced Research Questions

Q. How do electronic substituents (e.g., 4-ethoxy vs. 4-methoxy) influence the compound’s electrochemical behavior?

Substituents alter redox potentials and charge distribution. Cyclic voltammetry (CV) studies on analogous 4,7-dichloro-1,10-phenanthrolines show electron-withdrawing groups (e.g., Cl) lower reduction potentials, while electron-donating groups (e.g., OCH₃) increase oxidation potentials. Density Functional Theory (DFT) calculations correlate these trends with frontier molecular orbital (FMO) energies .

Q. What mechanistic insights exist for the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) by benzothiazole amides?

The amide anion interacts with PFOR’s thiamine pyrophosphate (TPP) cofactor, disrupting substrate binding. Structural analogs like nitazoxanide form hydrogen bonds (N-H⋯O/N) with active-site residues, as confirmed by crystallography. Competitive inhibition assays (Ki values) and molecular docking are used to validate binding modes .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Mitigation strategies include:

- Reproducing assays under standardized protocols (e.g., CLSI guidelines).

- Purity verification via HPLC (>98%) and LC-MS.

- Comparative studies with structurally validated reference compounds .

Q. What computational methods are effective in predicting metabolic stability of this compound?

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 interactions.

- Metabolite Identification : Molecular dynamics (MD) simulations predict hydrolysis sites (e.g., amide bond cleavage).

- QSAR Modeling : Correlates substituent effects (e.g., Cl, OCH₂CH₃) with half-life in microsomal assays .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.